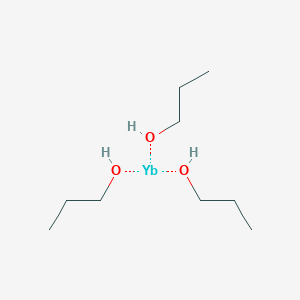Ytterbium(III) i-propoxide
CAS No.:
Cat. No.: VC16186684
Molecular Formula: C9H24O3Yb
Molecular Weight: 353.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H24O3Yb |
|---|---|
| Molecular Weight | 353.33 g/mol |
| IUPAC Name | propan-1-ol;ytterbium |
| Standard InChI | InChI=1S/3C3H8O.Yb/c3*1-2-3-4;/h3*4H,2-3H2,1H3; |
| Standard InChI Key | ANWPCIPARULLMO-UHFFFAOYSA-N |
| Canonical SMILES | CCCO.CCCO.CCCO.[Yb] |
Introduction
Chemical and Structural Properties
Molecular Composition and Physical Characteristics
Ytterbium(III) isopropoxide is a coordination complex where ytterbium(III) ions are bonded to three isopropoxide ligands. The compound crystallizes as an off-white powder with a melting point of 200°C (decomposition) and sublimes at 190–200°C under 0.2 mmHg . Its solubility profile includes organic solvents such as tetrahydrofuran (THF), toluene, and hexane, but it reacts violently with water, releasing isopropyl alcohol and forming ytterbium hydroxides .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₂₁O₃Yb |
| Molecular Weight | 350.31 g/mol |
| Melting Point | 200°C (decomposition) |
| Boiling Point | 190–200°C (0.2 mmHg, sublimation) |
| Density | Not reported (powder form) |
| Solubility | THF, toluene, hexane |
| Stability | Moisture- and air-sensitive |
The coordination geometry around ytterbium is typically trigonal planar or distorted tetrahedral, as inferred from analogous lanthanide alkoxides . Spectroscopic studies (e.g., IR and NMR) reveal strong Yb–O bonding, with ν(Yb–O) stretching frequencies observed near 450–550 cm⁻¹ .
Synthesis and Purification
Conventional Alkoxide Synthesis
The most widely reported synthesis involves the reaction of ytterbium(III) chloride (YbCl₃) with sodium isopropoxide (NaOⁱPr) in anhydrous toluene :
This method yields >95% purity after vacuum sublimation . Alternative routes include transmetallation with mercury(II) isopropoxide or direct reaction of ytterbium metal with isopropyl alcohol under catalytic mercury .
Scalable Industrial Production
Industrial-scale production employs continuous-flow reactors under argon to minimize hydrolysis. Post-synthesis, the product is ampouled under inert gas to preserve stability . Challenges include controlling particle size distribution and minimizing residual sodium chloride, which can be addressed via fractional crystallization .
Catalytic Applications
Stereoselective Conjugate Additions
Ytterbium(III) isopropoxide catalyzes Michael additions of enolates to α,β-unsaturated carbonyls with >90% enantiomeric excess (ee). For example, in the synthesis of deoxypentostatins, intramolecular Diels-Alder reactions proceed efficiently at room temperature . The mechanism involves Lewis acid activation of the carbonyl group, followed by syn-periplanar attack of the nucleophile .
Ring-Opening Polymerization (ROP)
The compound initiates ROP of lactones and lactides to produce biodegradable polyesters with narrow polydispersity indices (Đ < 1.2) . For ε-caprolactone, polymerization at 60°C achieves 98% conversion in 2 hours, yielding polycaprolactone (PCL) with a molecular weight (Mₙ) of 25 kDa .
Table 2: Catalytic Performance in Selected Reactions
| Reaction Type | Substrate | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Conjugate Addition | Cyclohexenone | 95 | 92 (ee) |
| ROP of ε-Caprolactone | ε-Caprolactone | 98 | >99 |
| Allylic Substitution | Cinnamyl Carbonate | 88 | 85 |
Materials Science Applications
Nanocomposite Synthesis
Ytterbium(III) isopropoxide serves as a precursor for ytterbium-doped ceramics. For instance, Pb₁₋ₓYbₓTiO₃ (PYbT) nanocrystals synthesized via sol-gel methods exhibit enhanced piezoelectric coefficients (d₃₃ = 120 pC/N) compared to undoped lead titanate . These materials are critical in ultrasonic transducers and non-volatile memory devices .
Optical Materials
Thin films deposited via chemical vapor deposition (CVD) using Yb(OⁱPr)₃ show high refractive indices (n = 2.1 at 633 nm) and low optical losses, making them suitable for waveguide applications .
Recent Advances and Future Directions
Single-Site Catalysis
Immobilizing Yb(OⁱPr)₃ on mesoporous silica (e.g., SBA-15) improves recyclability in batch reactions, retaining 80% activity after five cycles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume